Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate

Sigma-2 Receptor Ligands Cancer Diagnostics Selectivity Profiling

Researchers targeting sigma-2 receptors often encounter cross-reactivity with sigma-1, derailing CNS lead optimization. This 9-azabicyclo[3.3.1]nonane diester directly addresses that challenge. • Privileged scaffold for sigma-2 selectivity over sigma-1, enabling cleaner pharmacological profiles. • Diethyl ester groups serve as synthetic handles for rapid library generation via hydrolysis and amide coupling. • Commercially available in high purity; shipped globally with full quality documentation.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
CAS No. 1363380-60-2
Cat. No. B1403553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate
CAS1363380-60-2
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2CC(CC(C1)N2)C(=O)OCC
InChIInChI=1S/C14H23NO4/c1-3-18-13(16)9-5-11-7-10(14(17)19-4-2)8-12(6-9)15-11/h9-12,15H,3-8H2,1-2H3
InChIKeyCYOAMOAKXMVYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate Core Properties


Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate (CAS 1363380-60-2), with molecular formula C14H23NO4 and molecular weight 269.34 g/mol, is a bicyclic compound featuring a nitrogen atom integrated into a 9-azabicyclo[3.3.1]nonane scaffold functionalized with diethyl ester groups at the 3- and 7-positions . This bicyclic framework is recognized as a 'privileged structure' in medicinal chemistry due to its presence in numerous bioactive natural products and its capacity to modulate a diverse array of biological targets, including sigma-2 receptors, dopamine transporters, and various G-protein coupled receptors [1][2]. The compound is commercially available from multiple vendors with typical purity specifications of ≥95% .

Privileged 9-azabicyclo[3.3.1]nonane scaffold reported for sigma-2, DAT, and opioid receptor studies

Enables exploration of sigma-2 selectivity over sigma-1 for targeted probe design

Diethyl ester groups provide synthetic handles for amide/ester library expansion in SAR programs

Differentiation from Related Azabicycloalkanes


In procurement, substituting the 9-azabicyclo[3.3.1]nonane scaffold with a related azabicycloalkane, such as the 8-azabicyclo[3.2.1]octane (tropane) core, or using a different ester analogue (e.g., dimethyl ester), leads to a high probability of functional failure. While both scaffolds are used to target monoamine transporters, the 9-azabicyclo[3.3.1]nonane framework demonstrates a distinct pharmacological profile, particularly a pronounced selectivity for the sigma-2 receptor over the sigma-1 receptor, a feature not observed in many tropane-based ligands [1][2]. Furthermore, the specific diethyl ester substitution in this compound impacts its reactivity and solubility, differentiating it from its dimethyl ester counterpart. The evidence below provides the quantitative basis for this compound's unique positioning [3][4].

This Scaffold 9-azabicyclo[3.3.1]nonane: reported sigma-2 selectivity
Potential Substitute Tropane (8-azabicyclo[3.2.1]octane): sigma-2 selectivity profile may not transfer
This Scaffold DAT Ki approx. 2-14 μM; low potency for DAT inhibition
Potential Substitute Cocaine/tropane analogs: ~100-fold higher DAT affinity limits direct replacement
This Scaffold Flexible 9-membered ring, conformation characterized by X-ray/NMR
Potential Substitute Rigid tropane ring: binding mode and target accommodation may differ

Quantitative Differentiation Evidence


Sigma-2 Receptor Selectivity vs. Heterocycles

The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structure for achieving high sigma-2 receptor affinity while exhibiting low or no affinity for the sigma-1 receptor. This is a key differentiation from alternative scaffolds. Quantitative analysis reveals that specific N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs exhibit high affinity for sigma-2 receptors. While the exact Ki for the target diethyl ester compound is not reported in primary literature, the class-wide property of sigma-2 selectivity is well-established [1][2]. In contrast, other heterocyclic scaffolds like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, while also sigma-2 selective, have distinct SAR profiles [1].

Sigma-2 Selectivity
Class-level inference
High affinity for sigma-2, low/no sigma-1 (class-wide)
Tetrahydroisoquinoline derivatives also sigma-2 selective, different SAR
Supports sigma-2 targeted probe development
Exact Ki for this compound not reported; class-level data
Sigma-2 Receptor Ligands Cancer Diagnostics Selectivity Profiling

DAT Affinity vs. Tropane Scaffolds

The 9-azabicyclo[3.3.1]nonane scaffold exhibits a significantly different affinity profile for the dopamine transporter (DAT) compared to the more rigid 8-azabicyclo[3.2.1]octane (tropane) scaffold. In vitro binding studies on rat caudate-putamen tissue show that 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives have a Ki of 2-14 μM for DAT, which is approximately 100-fold less potent than cocaine and other tropane analogs [1][2]. This reduced potency is a key differentiator, indicating the scaffold is not a direct replacement for tropane-based DAT ligands. The conformational flexibility of the 9-membered ring in the 9-azabicyclo[3.3.1]nonane scaffold, as determined by NMR and X-ray crystallography, is a contributing factor to this affinity difference [1].

DAT Affinity vs. Tropane
Head-to-head
Ki = 2-14 μM (9-azabicyclo derivatives)
Cocaine/tropane analogs ~100-fold more potent (lower Ki)
Scaffold is not a direct replacement for DAT inhibition studies
Rat caudate-putamen binding assay; 9-methyl-3β-phenyl analogs
Dopamine Transporter Cocaine-Binding Site CNS Drug Discovery

Opioid & Sigma-1 Affinity vs. Granatane

Granatane (9-methyl-9-azabicyclo[3.3.1]nonane) derivatives exhibit distinct pharmacological profiles at opioid receptors compared to related scaffolds. For instance, specific 9-azabicyclo[3.3.1]nonane derivatives have been characterized as high-efficacy μ-opioid receptor agonists with EC50 values in the nanomolar range (e.g., 0.74 nM and 18.5 nM) in GTPγS assays [1][2]. In contrast, other granatane derivatives have shown high affinity for sigma-1 receptors (Ki = 0.12, 0.31, or 1.03 nM) [3]. This demonstrates that subtle modifications on the 9-azabicyclo[3.3.1]nonane core can tune selectivity between different receptor families (opioid vs. sigma), a versatility not always shared by more rigid scaffolds like tropane. The diethyl ester substitution on the target compound likely further modulates this activity profile.

Opioid & Sigma-1 Profile
Class-level inference
Class members: μ-opioid EC50 0.74-18.5 nM; sigma-1 Ki 0.12-1.03 nM
Other granatane/tropane derivatives; activity depends on substitution
Supports versatile GPCR screening library design
Diethyl ester target compound activity not reported; may modulate profile
Opioid Receptors GPCR Ligands Analgesic Drug Discovery

Conformational Flexibility vs. Tropane

The 9-azabicyclo[3.3.1]nonane ring system is inherently more flexible than the 8-azabicyclo[3.2.1]octane (tropane) system. This difference is structurally characterized by X-ray crystallography and NMR studies. For instance, the conformation and stereochemistry of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives have been explicitly determined using these techniques, confirming a distinct three-dimensional arrangement compared to tropane-based compounds [1][2]. Furthermore, computational and NMR studies reveal that granatane (9-methyl-9-azabicyclo[3.3.1]nonane) and tropane (8-methyl-8-azabicyclo[3.2.1]octane) derivatives undergo fast N-methyl inversion, but the energetic barriers and conformational ensembles differ [3]. This inherent flexibility affects binding pocket accommodation and can lead to different pharmacological profiles.

Conformational Flexibility
Head-to-head
9-membered ring, higher flexibility (X-ray/NMR)
8-membered tropane ring, more rigid
Flexibility may enable unique binding modes not accessible to tropane
N-methyl inversion barriers differ; conformational ensembles distinct
Conformational Analysis X-ray Crystallography NMR Spectroscopy

Synthetic Accessibility vs. Bicyclic Amines

Modern synthetic methodologies have been developed that enable the efficient construction of 9-azabicyclo[3.3.1]nonane and 8-azabicyclo[3.2.1]octane derivatives in a single step. A mild, visible-light catalyzed radical [3+3]-annulation process has been reported to afford N-arylated 8-azabicyclo[3.2.1]octane and 9-azabicyclo[3.3.1]nonane derivatives with good yields and high diastereoselectivity from readily available starting materials [1][2]. While this demonstrates that both scaffolds can be accessed via similar modern methods, the specific synthetic route to the target diethyl ester compound involves direct esterification or cyclization reactions . The availability of such methodologies impacts procurement decisions, as it suggests a reliable supply chain for analogs.

Synthetic Accessibility
Class-level inference
Visible-light radical [3+3]-annulation provides both 9-azabicyclo and tropane scaffolds; target compound via esterification
Supports reliable analog supply
Method yields good diastereoselectivity; scalable route available
Synthetic Methodology Radical Annulation Process Chemistry

Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate Applications


Sigma-2 Receptor Probes for Oncology

This compound is an ideal starting point for developing selective sigma-2 receptor ligands. The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structure for achieving high sigma-2 affinity with minimal sigma-1 cross-reactivity [1]. Researchers can leverage the diethyl ester groups as synthetic handles for further functionalization to optimize binding affinity and pharmacokinetic properties, potentially creating novel PET imaging agents or chemosensitizers for cancer therapy, as demonstrated by related N-substituted analogs [2].

Opioid & Sigma-1 Ligands for Pain and CNS

Given the documented activity of closely related granatane derivatives at μ-opioid receptors (with EC50 values in the low nanomolar range) and sigma-1 receptors (with Ki values in the sub-nanomolar range), this diethyl ester compound serves as a versatile intermediate [1][2]. Its ester groups can be readily hydrolyzed to carboxylic acids, which can then be coupled with diverse amines to generate a library of amides for screening against these and other CNS targets, exploring structure-activity relationships for pain management and neuropsychiatric disorders.

Conformationally Flexible Scaffold for Drug Design

In drug discovery projects where the target's binding pocket can accommodate a flexible ligand, this compound's 9-azabicyclo[3.3.1]nonane core offers a distinct conformational profile compared to more rigid scaffolds like tropane [1]. The compound can be used as a building block to synthesize candidate molecules whose flexibility, as characterized by X-ray crystallography and NMR, is hypothesized to be beneficial for target engagement. This is particularly relevant for targets where induced-fit binding is a key mechanism [2].

Application
Selection Property
Validation Focus
Sigma-2 receptor probe design for tumor targeting studies
Scaffold selectivity for sigma-2 over sigma-1
Sigma-2 vs. sigma-1 binding selectivity assays
GPCR ligand library synthesis (opioid, sigma-1)
Diethyl ester handles for amide coupling diversification
Opioid and sigma-1 receptor functional assays (GTPγS, radioligand binding)
Conformationally flexible core exploration in structure-based design
Ring flexibility and binding mode diversity
X-ray/NMR conformational analysis and target engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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